N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Description
The compound seems to be a derivative of benzo[d]thiazol-2-ylamino . Benzo[d]thiazol-2-ylamino derivatives have been studied for their potential as topoisomerase I inhibitors .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications
Optical Materials
Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials . A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .
Anti-Tubercular Compounds
Benzothiazole based compounds have shown potential as anti-tubercular agents . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
QSAR Modeling
QSAR methodology, developed by Hansch, provided a foundation to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .
Anti-Inflammatory Properties
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Anticancer Activity
The in vitro anti-proliferation evaluation against four human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) and one normal cell line (HL-7702) indicated that most of them exhibited potent cytotoxicity .
Toxicity Profile
The position N-4, which has secondary effect on antimicrobial activity, showed a major effect on the toxicity profile of the tested compounds .
properties
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S2/c1-28-14-7-12(8-15(10-14)29-2)19(27)25-20-22-13(11-30-20)9-18(26)24-21-23-16-5-3-4-6-17(16)31-21/h3-8,10-11H,9H2,1-2H3,(H,22,25,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOVTQYLXXNOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide |
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